Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound notable for its unique structure and potential pharmacological applications. It belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their biological activities, particularly in the field of medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 346.33 g/mol. Its structure incorporates various functional groups, including difluoromethoxy and dimethyl moieties, which contribute to its reactivity and biological activity.
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be classified as a kinase inhibitor, making it a candidate for research in cancer therapies due to its ability to inhibit specific kinases involved in cancer progression. This compound is synthesized through multi-step organic synthesis techniques and has been studied for its potential as an anti-cancer agent .
The synthesis of methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following methods:
The synthetic routes generally require careful control of reaction conditions to ensure the desired product is obtained with high selectivity and yield. The presence of difluoromethoxy groups can influence the electronic properties of the molecule, making it more reactive towards certain nucleophiles.
The molecular structure of methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 346.33 g/mol |
IUPAC Name | Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI Key | SRETWOSDTPYYFJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)OC(F)F |
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate primarily involves its interaction with specific kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cancer cell proliferation.
Research suggests that derivatives of pyrazolo[3,4-b]pyridine structures exhibit significant activity against various cancer cell lines by targeting kinases involved in cell cycle regulation and apoptosis. The binding affinity is influenced by the presence of difluoromethoxy and dimethyl groups which enhance interaction with target proteins .
The physical and chemical properties of methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Stability | Stable under standard laboratory conditions |
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific applications:
The compound's ability to selectively inhibit kinases makes it a valuable candidate for further research into targeted cancer therapies and other therapeutic applications in biomedicine .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: